molecular formula C19H23N5O3 B2839964 3-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]-1H-pyrazin-2-one CAS No. 2319803-37-5

3-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]-1H-pyrazin-2-one

Cat. No.: B2839964
CAS No.: 2319803-37-5
M. Wt: 369.425
InChI Key: FUGXWVLSPRKYGU-UHFFFAOYSA-N
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Description

3-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]-1H-pyrazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of piperidine, pyrazinone, and tetrahydrocinnoline, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]-1H-pyrazin-2-one typically involves multiple steps, starting with the preparation of the tetrahydrocinnoline moiety. This can be achieved through a series of cyclization reactions involving appropriate precursors. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the formation of the pyrazinone ring through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]-1H-pyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]-1H-pyrazin-2-one involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]-1H-pyrazin-2-one: shares similarities with other compounds that contain piperidine, pyrazinone, or tetrahydrocinnoline moieties.

Uniqueness

What sets this compound apart is its unique combination of these three structural elements, which may confer distinct chemical and biological properties

Properties

IUPAC Name

3-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]-1H-pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c25-18-17(20-7-8-21-18)19(26)24-9-5-13(6-10-24)12-27-16-11-14-3-1-2-4-15(14)22-23-16/h7-8,11,13H,1-6,9-10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGXWVLSPRKYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=NC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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